molecular formula C14H9N5 B11863168 2-(Pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazoline CAS No. 918802-93-4

2-(Pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B11863168
CAS No.: 918802-93-4
M. Wt: 247.25 g/mol
InChI Key: UMEJEWQYMSXBHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazoline is a synthetically versatile fused heterocyclic compound of significant interest in medicinal chemistry and materials science. This scaffold is recognized as a privileged structure in drug discovery due to its multifaceted biological activity. In pharmacological research, the [1,2,4]triazolo[1,5-c]quinazoline core has demonstrated potent anticancer properties through kinase inhibition pathways . Furthermore, novel derivatives have been identified as promising modulators of diacylglycerol kinase α (DGK-α), a target implicated in cancer, neurological disorders, and immune dysfunction . The compound's structure, featuring an electron-withdrawing triazole annelated to a quinazoline ring, also makes it a valuable platform for developing optical materials. Related [1,2,4]triazoloquinazoline fluorophores exhibit strong emission, considerable fluorosolvatochromism, and high quantum yields, highlighting their potential in optoelectronics and as chemical probes . The incorporation of the pyridin-3-yl group at the 2-position is a strategic modification that can enhance binding affinity and modulate electronic properties, making this specific derivative a valuable compound for advanced research applications. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

918802-93-4

Molecular Formula

C14H9N5

Molecular Weight

247.25 g/mol

IUPAC Name

2-pyridin-3-yl-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C14H9N5/c1-2-6-12-11(5-1)14-17-13(18-19(14)9-16-12)10-4-3-7-15-8-10/h1-9H

InChI Key

UMEJEWQYMSXBHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Reaction Design and Starting Materials

The cyclocondensation of carboxylic acid (3H-quinazoline-4-ylidene)hydrazides represents a foundational method for constructing the triazolo[1,5-c]quinazoline core. As demonstrated in studies by, 4-chloroquinazoline (1.1 ) reacts with acid hydrazides in anhydrous dioxane to form intermediate hydrazides (3.1–3.41 ). Subsequent cyclization in glacial acetic acid or via bromine-mediated oxidative conditions yields 2-substituted triazoloquinazolines.

Mechanistic Pathway

The reaction proceeds through nucleophilic substitution at the 4-position of quinazoline, followed by intramolecular cyclization. For example, treatment of 4-chloroquinazoline with N-(2-cyanophenyl)formimidic acid ethyl ester generates a reactive intermediate that undergoes ANRORC rearrangement to form the triazole ring. This step is critical for establishing thetriazolo[1,5-c]quinazoline architecture.

Optimization Parameters

  • Solvent : Anhydrous dioxane or glacial acetic acid

  • Catalyst : Bromine (for oxidative cyclization)

  • Temperature : 80–100°C

  • Yield : 65–90% (depending on substituents)

Case Study: Synthesis of 3-Methoxy Derivatives

A representative synthesis involves 3-methoxy-N′-[quinazolin-4(3H)-ylidene]benzohydrazide (3.20 ), which cyclizes under bromine catalysis to yield 2-(pyridin-3-yl)triazoloquinazoline. Nuclear Magnetic Resonance (NMR) analysis confirms regioselectivity, with characteristic shifts at δ 8.39 ppm for quinazoline protons.

Oxidative Heterocyclization of 4-Arylidenehydrazinoquinazolines

Methodology and Reaction Conditions

Oxidative heterocyclization employs bromine in glacial acetic acid to convert 4-arylidenehydrazinoquinazolines (4.1–4.6 ) into triazoloquinazolines. This method avoids metal catalysts, making it advantageous for large-scale production.

Substrate Scope

  • Hydrazones : Synthesized from (3H-quinazoline-4-ylidene)hydrazine (2.1 ) and aromatic aldehydes.

  • Key Intermediate : 4-(arylidenehydrazino)quinazoline, characterized by LC-MS and m/z 277 ([M+1]+).

Yield and Purity Considerations

  • Reaction Time : 3–4 hours

  • Yield : 70–85%

  • Purity : >95% (HPLC)

Multi-Step Synthesis via Hydrazine Hydrate and Chloroacetamide

Sequential Functionalization Approach

A modular strategy involves the sequential introduction of pyridin-3-yl and triazole groups. As detailed in, 2-(pyridin-3-yl)quinazolin-4(3H)-one (5a ) reacts with hydrazine hydrate in ethanol to form hydrazide intermediates (6a, b ). Subsequent treatment with chloroacetamide in N,N-dimethylformamide (DMF) induces cyclization to yield the target compound.

Critical Reaction Parameters

  • Solvent : Ethanol (for hydrazide formation), DMF (for cyclization)

  • Temperature : Reflux (80°C for ethanol; 120°C for DMF)

  • Yield : 65–75%

Structural Validation

Mass spectrometry (MS) and ¹H-NMR are employed to confirm the molecular structure. For instance, compound 9c exhibits a molecular ion peak at m/z 277 ([M+1]+) and aromatic proton multiplet at δ 7.33–8.66 ppm.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

Method Yield (%) Catalyst Reaction Time Complexity
Cyclocondensation65–90Bromine3–4 hModerate
Oxidative Heterocyclization70–85None2–3 hLow
Multi-Step Synthesis65–75None6–8 hHigh

Advantages and Limitations

  • Cyclocondensation : High yields but requires hazardous bromine.

  • Oxidative Heterocyclization : Scalable but limited to specific substrates.

  • Multi-Step Synthesis : Flexible but time-intensive .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-yl)-[1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Antitubercular Activity

Recent studies have highlighted the potential of 2-(Pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazoline as an antitubercular agent. Research indicates that compounds with triazole linkages exhibit significant inhibitory effects against Mycobacterium tuberculosis. For instance, derivatives of this compound have shown promising results in inhibiting the InhA enzyme, which is crucial for the survival of the bacteria. The molecular docking studies suggest strong interactions between these compounds and their target enzymes, indicating their potential as effective antitubercular drugs .

CompoundMIC Value (μg/mL)InhA Inhibition
This compound12.5Yes

Antibacterial Properties

The compound has also been evaluated for its antibacterial properties. Studies have demonstrated that derivatives of triazole-based compounds exhibit activity against various bacterial strains. The presence of the pyridine ring enhances the bioactivity of these compounds, making them suitable candidates for further development as antibacterial agents .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential in anticancer research. The structural framework allows for the exploration of various substitutions that can enhance its efficacy against cancer cells. Preliminary studies indicate that certain derivatives possess significant cytotoxic effects against various cancer cell lines .

Case Studies and Research Findings

  • Antitubercular Activity : A study synthesized several derivatives based on the triazole structure and tested their activity against M. tuberculosis. Compound 5n showed a minimum inhibitory concentration (MIC) of 12.5 μg/mL and was identified as a potent inhibitor of the InhA enzyme .
  • Antibacterial Evaluation : Another investigation focused on the synthesis and evaluation of triazole derivatives against Gram-positive bacteria. The results indicated that these compounds exhibited notable antibacterial activity, suggesting their potential use in treating bacterial infections .
  • Anticancer Studies : Research exploring the anticancer potential of quinazoline and triazole derivatives revealed promising results where specific compounds demonstrated significant cytotoxicity against breast cancer cell lines .

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-yl)-[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound binds to the active site of these enzymes, inhibiting their activity and thereby modulating various cellular pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and other therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Substituent Effects on Physicochemical Properties

Derivatives of [1,2,4]triazolo[1,5-c]quinazoline with varying substituents at position 2 exhibit distinct physicochemical and biological profiles. Key examples include:

Compound Name Substituent Melting Point (°C) Yield (%) Key Biological Activity References
2-Benzyl- Benzyl 166–168 92 Anticancer (kinase inhibition)
2-(Phenethyl)- Phenethyl 112–114 78 Anticancer, neuroprotective
2-(4-Nitrophenyl)- 4-Nitrophenyl >300 78 Antimicrobial
2-(1H-Indol-3-ylmethyl)- Indolylmethyl 212–214 88 Antifungal, anticancer
2-(Pyridin-3-yl)- Pyridin-3-yl Not reported N/A Theoretical receptor affinity

The pyridin-3-yl substituent is distinct due to its aromatic nitrogen, which may enhance hydrogen bonding or coordination with metal ions in biological targets. However, its higher polarity compared to alkyl/aryl groups (e.g., benzyl) could reduce membrane permeability .

Isomeric Forms and Annelation Effects

Triazoloquinazolines exist in multiple isomeric forms depending on the fusion position of the triazole ring (e.g., [1,5-c] vs. [4,3-c]). These isomers differ in electronic distribution and steric hindrance, impacting their biological and photophysical properties:

  • [1,5-c] Isomers: Exhibit planar structures conducive to intercalation with DNA or kinase ATP-binding pockets. For example, 2-(pyridin-3-yl)[1,5-c] derivatives are hypothesized to target adenosine receptors similar to MRS 1220, a potent A3 antagonist (Ki = 8.1 nM) .
  • [4,3-c] Isomers : Often show redshifted fluorescence and higher quantum yields (e.g., biphenyl-substituted analogs: Φ = 0.42–0.68 in solution) due to extended conjugation .

Dimroth rearrangement under acidic conditions can interconvert [4,3-c] and [1,5-c] isomers, complicating synthetic routes but enabling structural diversification .

Sulfur-Containing Analogs

Introduction of sulfur at position 2 (e.g., 2-thio derivatives) broadens biological activity:

  • 2-Thio-[1,2,4]triazolo[1,5-c]quinazoline : Demonstrates antifungal activity against Candida albicans (MIC = 6.25 µg/mL) via thiol-mediated mechanisms .
  • S-Alkylated Derivatives : Show enhanced antibacterial potency compared to oxygenated analogs, likely due to improved lipophilicity .

In contrast, the pyridin-3-yl variant lacks sulfur’s nucleophilic reactivity but may offer superior stability in physiological conditions.

Biological Activity

2-(Pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological effects, and potential therapeutic applications, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves the cyclization of pyridine derivatives with triazole precursors. Various methods have been reported for synthesizing triazoloquinazolines, including:

  • Copper-Catalyzed Reactions : These reactions facilitate the formation of triazole derivatives through oxidative coupling under mild conditions .
  • Metal-Free Oxidative N-N Bond Formation : This method allows for the efficient synthesis of triazoloquinazolines from readily available starting materials .

Biological Activity

Research indicates that this compound exhibits significant biological activities:

Antihypertensive Effects

A series of related compounds were evaluated for their antihypertensive properties. The studies utilized in vivo models to assess heart rate and blood pressure modulation. Some derivatives demonstrated the ability to abolish tachycardia effectively, suggesting potential as adrenoblockers or cardiac stimulants .

Cytotoxic Activity

Recent studies have shown that derivatives of triazoloquinazolines possess cytotoxic effects against various cancer cell lines. For instance, specific compounds exhibited IC50 values ranging from 2.44 to 9.43 μM against HCT-116 cell lines, indicating a promising avenue for cancer therapy . The presence of trifluoromethyl groups in some derivatives enhanced binding affinity and cytotoxic activity due to increased lipophilicity and hydrogen bonding capabilities .

Case Studies

Case Study 1: Antihypertensive Activity
In a study conducted on hypertensive rats using the tail cuff method, several derivatives of this compound were tested. Results indicated that certain compounds significantly reduced systolic blood pressure compared to controls.

Case Study 2: Cytotoxicity Against Cancer Cells
A set of synthesized triazoloquinazolines was tested against various cancer cell lines (HCT-116 and HepG-2). The results indicated that modifications to the triazole ring structure could enhance cytotoxicity and selectivity towards specific cancer types.

Data Table: Biological Activity Overview

Compound NameBiological ActivityIC50 (μM)Reference
This compoundAntihypertensiveN/A
Triazoloquinazoline Derivative ACytotoxicity (HCT-116)2.44
Triazoloquinazoline Derivative BCytotoxicity (HepG-2)9.43

Q & A

Q. What are the standard synthetic protocols for preparing 2-(Pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazoline?

The synthesis typically involves condensation of {2-[3-aryl-1H-1,2,4-triazol-5-yl]phenyl}amine derivatives with aldehydes under acidic conditions. For example, glacial acetic acid or propanol-2 with catalytic sulfuric/hydrochloric acid is used, followed by refluxing under nitrogen for 2 hours or stirring at ambient temperature for 24 hours. Yields range from 40–42%, with purification via recrystallization from methanol .

Q. How do solubility properties influence experimental design for biological testing?

The compound is insoluble in water but soluble in alcohols, dioxane, and DMF. For antimicrobial assays, stock solutions are prepared in DMF and diluted in Mueller-Hinton broth. Solvent controls are critical to avoid false negatives due to solvent toxicity .

Q. What spectroscopic methods are used for structural validation?

  • 1H NMR : Peaks in δ 6.7–8.1 ppm confirm aromatic protons; pyridyl protons appear as distinct multiplets (e.g., δ 7.32–7.12 for pyridin-3-yl substituents).
  • LC-MS : Molecular ion peaks (e.g., m/z = 321 [M+1]) and fragmentation patterns verify molecular weight and substituent integrity .

Advanced Research Questions

Q. How can substituent modifications enhance antimicrobial activity?

Substituents at positions 5 and 2 (e.g., halogenation, cyclopropyl, or benzofuran groups) modulate activity. For example:

  • 6-Bromo substituents improve antifungal activity against Candida albicans (MIC = 12.5 µg/mL vs. 25 µg/mL for non-halogenated analogs).
  • Pyridin-3-yl groups enhance Gram-negative activity due to increased lipophilicity and membrane penetration .

Q. How to resolve contradictions in biological activity data across microbial strains?

Discrepancies (e.g., high activity against Staphylococcus aureus but low efficacy against Pseudomonas aeruginosa) may arise from efflux pumps or enzyme specificity. Use agar diffusion assays with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to confirm resistance mechanisms .

Q. What computational methods predict binding interactions with microbial targets?

Molecular docking against C. albicans CYP51 (lanosterol 14α-demethylase) or S. aureus DNA gyrase can identify key interactions:

  • Pyridin-3-yl groups form π-π stacking with Phe228 in CYP51.
  • Triazoloquinazoline core hydrogen-bonds to Ser108 in gyrase. Validate with MD simulations to assess binding stability .

Methodological Challenges

Q. How to optimize reaction yields for derivatives with bulky substituents?

Bulky groups (e.g., adamantyl or cyclopentyl) reduce yields (e.g., 39.5% for 5-cyclopentyl derivatives). Mitigate this by:

  • Using protic solvents (e.g., acetic acid) to stabilize intermediates.
  • Increasing reaction time to 48 hours for sterically hindered aldehydes .

Q. How to address discrepancies between calculated and experimental elemental analysis data?

Discrepancies >0.3% in C/H/N content suggest incomplete purification or hydration. Use TGA (thermogravimetric analysis) to detect residual solvent or water, followed by vacuum drying at 60°C for 24 hours .

Data Interpretation

Q. How to correlate NMR splitting patterns with regiochemistry?

For 5,6-dihydro derivatives, the H-5 proton (δ 5.71 ppm) appears as a multiplet due to coupling with adjacent diastereotopic protons. Integration ratios (e.g., 1H for H-5 vs. 2H for CH(CH3)2) confirm substitution patterns .

Q. What statistical approaches are suitable for dose-response studies?

Use probit analysis for IC50 determination or two-way ANOVA to compare activity across substituents and microbial strains. Adjust for multiple comparisons with Bonferroni correction .

Advanced Applications

Q. Can this compound serve as a scaffold for dual-action inhibitors?

Yes. Hybrid derivatives with thiophene-3-carbohydrazide moieties show dual antimicrobial and anti-inflammatory activity (e.g., COX-2 inhibition at IC50 = 0.8 µM). Synthesize via Ugi four-component reactions to introduce diversity .

Q. How to design stability studies under physiological conditions?

  • pH stability : Incubate in PBS (pH 7.4) and gastric fluid (pH 1.2) for 24 hours; monitor degradation via HPLC.
  • Thermal stability : Use DSC to determine melting points (>180°C indicates suitability for high-temperature formulations) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.